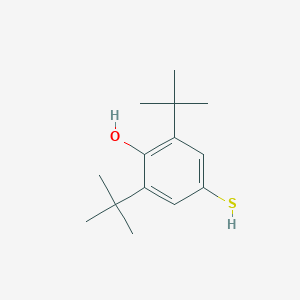

2,6-Di-tert-butyl-4-mercaptophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVMNXZFSKGLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241719 | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-59-4 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Di-tert-butyl-4-mercaptophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent and efficient synthesis pathway for 2,6-Di-tert-butyl-4-mercaptophenol, a sterically hindered phenol with significant applications as an antioxidant and as a key intermediate in the synthesis of pharmaceuticals. This document provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and a summary of the quantitative data available.

Core Synthesis Pathway

The primary and most effective route for the synthesis of this compound involves a two-step process commencing with the commercially available 2,6-di-tert-butylphenol. The pathway is characterized by an initial regioselective sulfonation at the para-position, followed by a reduction of the resulting sulfonic acid derivative to the desired mercaptan.

The overall synthesis can be summarized as follows:

-

Sulfonation: 2,6-Di-tert-butylphenol is reacted with a sulfonating agent to introduce a sulfonyl group at the 4-position, yielding 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid or its corresponding sulfonyl chloride. An improved method utilizes a silylated sulfonating agent to enhance regioselectivity and yield.

-

Reduction: The intermediate sulfonyl derivative is then reduced to the target compound, this compound.

Below is a graphical representation of this synthesis pathway.

Figure 1: Synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) | Reference |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | Colorless solid | 36-38 | N/A | |

| 2,6-Di-tert-butyl-4-hydroxybenzenesulfonyl chloride | C₁₄H₂₁ClO₃S | 320.83 | Not specified in detail | Not specified | High | |

| This compound | C₁₄H₂₂OS | 238.39 | White to light yellow crystalline powder | 85.0 - 89.0 | 94.6 - 95 | [1] |

Experimental Protocols

The following experimental protocols are based on established methods for the synthesis of this compound.

Step 1: Synthesis of 2,6-Di-tert-butyl-4-hydroxybenzenesulfonic acid derivative

This step focuses on the regioselective sulfonation of 2,6-di-tert-butylphenol. The use of a silylated sulfonating agent, prepared in situ, is a key feature of this improved process.

Materials:

-

2,6-Di-tert-butylphenol

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Chlorosulfonic acid (ClSO₃H)

-

Methylene chloride (CH₂Cl₂)

-

Thionyl chloride (SOCl₂) (optional, for conversion to sulfonyl chloride)

-

Dimethylformamide (DMF) (catalyst for chlorination)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Silylated Sulfonating Agent: In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a solution of trimethylsilyl chloride in methylene chloride is prepared. To this solution, chlorosulfonic acid is added dropwise while maintaining the reaction temperature. The mixture is then refluxed to ensure the formation of the silylated sulfonating agent.

-

Sulfonation of 2,6-Di-tert-butylphenol: The reaction mixture is cooled, and a solution of 2,6-di-tert-butylphenol in methylene chloride is added dropwise at a controlled temperature, typically between 0-15°C. This yields a solution containing 3,5-di-tert-butyl-4-hydroxybenzenesulfonic acid.

-

(Optional) Conversion to Sulfonyl Chloride: To the resulting solution, a catalytic amount of dimethylformamide is added, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed to convert the sulfonic acid to 2,6-di-tert-butyl-4-hydroxybenzenesulfonyl chloride.

Step 2: Reduction to this compound

This step involves the reduction of the sulfonyl group to a mercapto group.

Materials:

-

Solution of 2,6-di-tert-butyl-4-hydroxybenzenesulfonyl chloride in methylene chloride (from Step 1)

-

Zinc powder (Zn)

-

Concentrated Hydrochloric acid (HCl)

-

Methylene chloride (for extraction)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Nitrogen gas

Procedure:

-

Reduction Reaction: The methylene chloride solution containing the sulfonyl chloride from the previous step is cooled and maintained under a nitrogen atmosphere. Zinc powder is added to the solution. Subsequently, concentrated hydrochloric acid is added dropwise with vigorous stirring over a period of time, while maintaining a low temperature.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then filtered to remove any unreacted zinc. The organic and aqueous phases are separated.

-

Extraction and Purification: The aqueous phase is extracted with methylene chloride. The combined organic phases are washed sequentially with deionized water and a saturated sodium chloride solution.

-

Isolation of the Product: The organic solvent is removed under vacuum to yield the crude this compound as a solid. The crude product can be used directly in the next step or further purified by crystallization. The overall yield for this two-step process is reported to be in the range of 94.6% to 95%.[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound is a well-established process that proceeds with high yield and selectivity. The use of a silylated sulfonating agent is a key advancement in the sulfonation step, ensuring the desired regiochemistry. The subsequent reduction is a robust and efficient transformation. This technical guide provides the necessary details for researchers and professionals to understand and potentially replicate this important synthesis. Further research could focus on the development of catalytic and more environmentally benign reduction methods.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-4-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound with significant antioxidant properties. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. The information is presented to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their work. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Core Physicochemical Properties

This compound, also known as 4-mercapto-2,6-di-tert-butylphenol, is a crystalline solid.[1][2] Its chemical structure features a phenol ring with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group, and a mercapto (-SH) group at the para position. This steric hindrance provided by the tert-butyl groups is crucial for its antioxidant activity. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂OS | [3] |

| Molecular Weight | 238.39 g/mol | [3] |

| Appearance | Yellowish crystalline solid or white to off-white crystalline powder with a slight sulfur-like odor. | [1][2] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 302.2 °C at 760 mmHg | [3] |

| Density | 1.019 g/cm³ | [3] |

| Flash Point | 136.6 °C | [3] |

| Vapor Pressure | 0.000559 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, dichloromethane, diethyl ether, ethyl acetate, and hexanes. | [1][2] |

| pKa | Data not readily available in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2,6-di-tert-butyl-4-thiocyanophenol.[3]

Materials:

-

2,6-di-tert-butyl-4-thiocyanophenol

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

3N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Petroleum ether (EtOAc:PE) mixture

Procedure:

-

A solution of crude 2,6-di-tert-butyl-4-thiocyanophenol (10.0 g) in dry THF (30 ml) is prepared.

-

In a separate flask, a suspension of lithium aluminum hydride (2.0 g, 52.6 mmol) in dry THF (50 ml) is prepared and cooled to 0 °C.

-

The solution of 2,6-di-tert-butyl-4-thiocyanophenol is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is maintained at 0 °C for 5 hours.

-

The reaction is quenched by the slow addition of EtOAc (20 ml), followed by the addition of 3N HCl (50 ml) and more EtOAc (200 ml).

-

The organic phase is separated, washed with saturated NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄.

-

The crude product is purified by column chromatography on silica gel using an eluent gradient of EtOAc:PE from 1:10 to 1:5 to yield this compound as a yellow waxy solid (5.4 g).[3]

Synthesis workflow for this compound.

Analytical Methodology: GC-MS

While a specific validated method for this compound was not found, a general gas chromatography-mass spectrometry (GC-MS) method for the analysis of related phenolic compounds in various matrices can be adapted.[4][5][6]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for phenol analysis (e.g., 5MS UI 30 m x 0.25 mm x 0.25 μm).[4]

Sample Preparation (Example for a liquid matrix like wine):

-

Place 10 mL of the sample in a 20 mL SPME glass vial.

-

Add approximately 2 g of sodium chloride (NaCl).

-

Add a suitable internal standard (e.g., 50 μL of a 5 mg/L solution of 4-tert-butylphenol-d13).

-

Seal the vial.

-

Perform headspace solid-phase microextraction (SPME) for 20 minutes at 40 °C.[4]

GC-MS Parameters (Example):

-

Injector: 260 °C, splitless mode.[4]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

-

Oven Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.[4]

-

MS Transfer Line: 300 °C.[4]

-

MS Source: 250 °C.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.

General workflow for GC-MS analysis of phenolic compounds.

Biological Activity and Signaling Pathways

Antioxidant Mechanism

The primary and well-documented biological activity of this compound is its function as an antioxidant.[1][2] The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group or the mercapto group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[1][2] The steric hindrance provided by the two tert-butyl groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

Radical scavenging mechanism of this compound.

Potential Involvement in Cellular Signaling Pathways

While the direct effects of this compound on specific cellular signaling pathways are not extensively documented, studies on structurally similar compounds, particularly 2,4-di-tert-butylphenol, provide insights into potential mechanisms of action. It is important to note that the presence of the mercapto group in the 4-position may alter the biological activity compared to its analogs.

Potential Anti-inflammatory Effects: The structurally related 2,4-di-tert-butylphenol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. It is plausible that this compound could exhibit similar anti-inflammatory properties.

Potential Pro-apoptotic Effects in Cancer Cells: 2,4-di-tert-butylphenol has been reported to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[7] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the p53 tumor suppressor protein, leading to a cascade of caspase activation.[7] Further research is needed to determine if this compound shares these pro-apoptotic activities.

Potential Antimitotic Activity: A study on organotin complexes of this compound found that these complexes could interact with the colchicine site of tubulin, suggesting a potential for antimitotic activity.[8] This indicates that the parent molecule may have the potential to interfere with microtubule dynamics, a mechanism relevant to cancer chemotherapy.

Hypothesized signaling pathways influenced by this compound.

Conclusion

This compound is a potent antioxidant with well-defined physicochemical properties. Its synthesis and analysis can be achieved through established chemical and analytical techniques. While its direct interactions with cellular signaling pathways beyond radical scavenging require further investigation, the activities of structurally related compounds suggest potential roles in modulating inflammation and apoptosis. This technical guide provides a foundational understanding of this compound, which should serve as a valuable resource for its application in research and development. Further studies are warranted to fully elucidate its biological mechanisms and therapeutic potential.

References

- 1. lcms.cz [lcms.cz]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oiv.int [oiv.int]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Mechanism of 2,6-Di-tert-butyl-4-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound featuring a thiol group, positioning it as a potentially potent antioxidant. This technical guide delves into its core mechanism of action, drawing from established principles of antioxidant chemistry and available data on structurally related compounds. The primary antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom, neutralizing free radicals. This action is further enhanced by the presence of the mercapto group, which can participate in radical scavenging and the decomposition of hydroperoxides, suggesting a synergistic intramolecular antioxidant effect. This document provides a comprehensive overview of the theoretical mechanisms, relevant quantitative data from analogous compounds, detailed experimental protocols for assessing antioxidant capacity, and visualizations of the proposed pathways and workflows.

Core Antioxidant Mechanism

The antioxidant action of this compound is rooted in the chemical properties of its two key functional groups: the phenolic hydroxyl (-OH) group and the mercapto (-SH) group.

1.1. The Role of the Hindered Phenolic Moiety

As a sterically hindered phenol, the primary mechanism of radical scavenging is through Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.[1] The two bulky tert-butyl groups at the ortho positions serve two critical functions:

-

Steric Hindrance: They physically obstruct the hydroxyl group, which enhances the stability of the resulting phenoxyl radical formed after hydrogen donation.[1] This hindrance prevents the radical from participating in pro-oxidant chain reactions.

-

Electronic Effect: The tert-butyl groups are electron-donating, which can help to stabilize the phenoxyl radical through inductive effects.

The overall HAT mechanism can be summarized as follows:

Ar-OH + R• → Ar-O• + RH

Where Ar-OH is the phenolic antioxidant, R• is a free radical, Ar-O• is the stabilized phenoxyl radical, and RH is the neutralized radical species.

1.2. The Contribution of the Mercapto Group

The mercapto (thiol) group at the para position is expected to significantly contribute to the overall antioxidant capacity, potentially through several mechanisms:

-

Hydrogen Donation: Similar to the hydroxyl group, the thiol group can also donate a hydrogen atom to scavenge free radicals, forming a thiyl radical (Ar-S•). Thiophenols can be highly effective radical scavengers, sometimes even more so than their phenol counterparts, due to the lower bond dissociation energy of the S-H bond compared to the O-H bond in some contexts.

-

Synergistic Action: The presence of both hydroxyl and thiol groups can lead to a synergistic effect. It is hypothesized that one group can regenerate the other. For instance, the more reactive group could donate a hydrogen atom to a radical, and the resulting radical on the antioxidant molecule could be stabilized or regenerated by the other functional group. Theoretical studies on other bifunctional antioxidants have explored similar intramolecular synergistic effects.

-

Hydroperoxide Decomposition: Sulfur-containing compounds are known to decompose hydroperoxides (ROOH), which are key intermediates in lipid peroxidation, into non-radical products. This prevents the formation of new radicals and further propagation of oxidative damage.

Quantitative Antioxidant Activity Data

While specific quantitative antioxidant data for this compound is limited in publicly available literature, data for structurally similar hindered phenols provide a valuable benchmark for its potential efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values for related compounds in common antioxidant assays. A lower IC50 value indicates higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Phenolic Antioxidants

| Compound | IC50 (µg/mL) | Reference(s) |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 60 | [2] |

| Butylated Hydroxytoluene (BHT) | 23 - 202.35 | [2] |

| Ascorbic Acid (Standard) | ~5 | [2] |

Table 2: ABTS Radical Scavenging Activity of a Structurally Related Phenolic Antioxidant

| Compound | IC50 (µg/mL) | Reference(s) |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 17 | [2] |

| Trolox (Standard) | ~3 | [2] |

Qualitative studies have demonstrated that this compound is an effective inhibitor in model nonenzymatic human erythrocyte membrane lipid peroxidation, with its performance being comparable to known inhibitors like 2,6-di-tert-butylphenol and butylated hydroxytoluene (BHT).[3]

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be used to evaluate the efficacy of this compound.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

-

Procedure:

-

DPPH Solution Preparation (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.

-

Test Compound and Standard Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control (e.g., Trolox).

-

Assay in 96-Well Plate:

-

Add 100 µL of each concentration of the test compound or standard to the wells of the microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

-

-

Incubation: Gently shake the plate and incubate for 30 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

-

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

-

-

Procedure:

-

ABTS•+ Radical Cation Preparation:

-

Prepare a 7 mM stock solution of ABTS in deionized water.

-

Prepare a 2.45 mM stock solution of potassium persulfate in deionized water.

-

Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Standard Preparation: Prepare a stock solution and a series of dilutions of this compound and the Trolox standard in a suitable solvent.

-

Assay in 96-Well Plate:

-

Add 20 µL of various concentrations of the test compound or standard to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation: Shake the plate and incubate for 6-10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3.3. Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Reagents and Materials:

-

This compound

-

Biological sample (e.g., rat liver homogenate, liposomes)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Iron(II) sulfate (FeSO4) or another pro-oxidant

-

Phosphate buffer

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

-

-

Procedure:

-

Reaction Mixture Preparation: In a test tube, combine the biological sample (e.g., 0.5 mL of 10% liver homogenate), 1.0 mL of phosphate buffer, and various concentrations of this compound.

-

Initiation of Lipid Peroxidation: Add a pro-oxidant (e.g., 0.1 mL of FeSO4 solution) to initiate lipid peroxidation. A control tube should be prepared without the antioxidant.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution containing TCA and BHT. BHT is added to prevent further oxidation during the heating step.

-

Color Development: Add TBA solution to each tube, mix well, and heat in a boiling water bath for 15-20 minutes. This will lead to the formation of a pink-colored thiobarbituric acid reactive substances (TBARS) adduct.

-

Measurement: After cooling, centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without antioxidant) and A_sample is the absorbance in the presence of the test compound.

-

IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

-

Visualizing the Mechanisms and Workflows

4.1. Proposed Antioxidant Mechanism of Action

The following diagram illustrates the primary radical scavenging mechanism via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group and the potential involvement of the thiol group.

Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).

4.2. Experimental Workflow for In Vitro Antioxidant Assays

This diagram outlines the general workflow for evaluating the antioxidant capacity of this compound using common in vitro assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

4.3. Potential Involvement in the Keap1-Nrf2 Signaling Pathway

Phenolic compounds have been shown to modulate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is lacking, this diagram illustrates the general pathway and a hypothetical point of interaction.

Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

This compound possesses the structural hallmarks of a potent, multifunctional antioxidant. Its primary mechanism of action is centered on the hydrogen-donating capability of its sterically hindered phenolic hydroxyl group. The presence of a thiol moiety strongly suggests an enhanced and potentially synergistic antioxidant capacity through additional radical scavenging pathways and hydroperoxide decomposition. While quantitative data for this specific molecule is not extensively documented, the provided experimental protocols offer a robust framework for its evaluation. Further research is warranted to elucidate the precise synergistic interplay between the hydroxyl and mercapto groups and to explore its potential interactions with cellular signaling pathways such as the Keap1-Nrf2 system. This would provide a more complete understanding of its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide to 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-mercaptophenol, with the CAS number 950-59-4, is a sterically hindered phenolic compound.[1][2] Primarily recognized for its potent antioxidant properties, this molecule is utilized as a stabilizer in various industrial applications, including polymers, plastics, lubricants, and fuels, to prevent degradation caused by oxidation.[1][2] Its structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a thiol (-SH) group at the para position, is key to its function as a radical scavenger.[1][2] While its industrial applications are well-documented, its pharmacological potential is an emerging area of interest for researchers in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its relevance to the scientific and drug development community.

Chemical Structure and Identification

The chemical structure of this compound consists of a phenol ring substituted with two tert-butyl groups at positions 2 and 6, and a mercapto (thiol) group at position 4.[1][2] This arrangement results in significant steric hindrance around the phenolic hydroxyl group.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 950-59-4[3] |

| Molecular Formula | C₁₄H₂₂OS[3] |

| Molecular Weight | 238.39 g/mol [3] |

| IUPAC Name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol[3] |

| InChI | InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3[3] |

| InChIKey | NFVMNXZFSKGLDR-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)S[4] |

| Synonyms | 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol, 3,5-Di-tert-butyl-4-hydroxybenzenethiol[5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for formulation in drug delivery systems.

| Property | Value | Source(s) |

| Appearance | White to off-white or yellowish crystalline powder with a slight sulfur-like odor. | [1][2] |

| Melting Point | 90.3 °C | [3] |

| Boiling Point | 150-154 °C at 5 Torr | [3] |

| Density | 1.019 g/cm³ | [6] |

| Flash Point | 136.6 °C | [6] |

| Vapor Pressure | 0.000559 mmHg at 25°C | [6] |

| Refractive Index | 1.537 | [6] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane, diethyl ether, ethyl acetate, and hexanes. | [1][2] |

Synthesis

A common method for the synthesis of this compound involves a two-step process starting from 2,6-di-tert-butylphenol. The first step is the sulfonation of the starting material, followed by the reduction of the resulting sulfonic acid derivative.

A patented method describes the sulfonation of 2,6-di-tert-butylphenol using a silylated sulfonating agent, followed by reduction to yield the final product. Another described synthesis involves the reduction of 2,6-di-tert-butyl-4-thiocyanophenol using lithium aluminum hydride.

Caption: General synthesis workflow for this compound.

Pharmacological Properties and Biological Activity

While this compound is primarily known as an industrial antioxidant, emerging research suggests potential pharmacological activities, largely stemming from its antioxidant nature. Much of the current understanding is inferred from studies on structurally related hindered phenols.

Antioxidant Activity

The primary mechanism of action for this compound as an antioxidant is through its ability to act as a free radical scavenger.[1][2] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1][2] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new radical chains.

Caption: Antioxidant mechanism of this compound.

Cytotoxicity

A study investigating organotin complexes derived from this compound demonstrated in vitro cytotoxicity against human breast (MCF-7) and cervix (HeLa) adenocarcinoma cell lines. The triphenyltin complex of this molecule showed high activity against both cell lines. This suggests that the core structure of this compound could be a scaffold for the development of novel anticancer agents.

Potential Anti-inflammatory, Neuroprotective, and Cardioprotective Effects (Inferred from Related Compounds)

Studies on other hindered phenols, such as butylated hydroxytoluene (BHT), suggest a broader range of potential pharmacological activities. These include:

-

Anti-inflammatory Effects: Some hindered phenols have been shown to inhibit the expression of pro-inflammatory genes like COX-2 and TNF-alpha in cell-based assays.[7][8]

-

Neuroprotective Effects: The antioxidant properties of phenolic compounds are linked to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.[9][10] They may modulate signaling pathways involved in cell survival and inflammation in the brain.[9][10]

-

Cardioprotective Effects: Phenolic antioxidants are known to have cardioprotective benefits, which are attributed to their ability to improve lipid profiles, reduce inflammation, and protect against oxidative damage in the cardiovascular system.[11][12][13][14][15]

It is important to note that these activities have not been directly demonstrated for this compound, and further research is needed to confirm its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. Below are standardized protocols for evaluating its antioxidant and cytotoxic properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol or another suitable solvent.

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

Include a control with the solvent and DPPH solution but without the compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours to allow for the formation of purple formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the untreated control.

-

The IC50 value is determined from the dose-response curve.

-

Safety and Toxicology

Limited specific toxicology data is available for this compound. However, as a phenolic and sulfur-containing compound, it should be handled with appropriate care. Safety data sheets for similar compounds indicate that they may be harmful if swallowed and can cause skin and eye irritation. It is recommended to use personal protective equipment, such as gloves and safety glasses, when handling this chemical.

Conclusion and Future Directions

This compound is a potent antioxidant with well-established industrial applications. Its chemical structure, characterized by a sterically hindered phenol and a thiol group, provides a strong basis for its radical scavenging activity. While direct pharmacological studies on this specific compound are limited, the known biological activities of related hindered phenols suggest potential for this molecule in drug discovery, particularly in areas related to oxidative stress, such as inflammation, neurodegeneration, and cardiovascular diseases. The cytotoxic effects observed in its organotin complexes also open avenues for its use as a scaffold in anticancer drug design.

Future research should focus on a more thorough investigation of the in vitro and in vivo pharmacological properties of this compound. This includes detailed studies on its ADME (absorption, distribution, metabolism, and excretion) profile, its effects on specific signaling pathways, and its efficacy in animal models of disease. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cardioprotective Properties of Phenolic Compounds: A Role for Biological Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of cardioprotection by resveratrol, a phenolic antioxidant present in red wine (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanisms of the cardiovascular protective effects of polyphenols | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-mercaptophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Di-tert-butyl-4-mercaptophenol, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents available qualitative information for the target compound and quantitative data for a structurally analogous compound, 2,6-Di-tert-butyl-4-methylphenol (BHT), to provide researchers with a valuable point of reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise data for their specific solvent systems.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. This compound is a nonpolar molecule, and its solubility is dictated by the principle of "like dissolves like." It is generally insoluble in water and polar solvents but exhibits good solubility in many organic solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Dichloromethane | Soluble[2] |

| Diethyl Ether | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Hexanes | Soluble[2] |

Table 2: Quantitative Solubility of the Structural Analogue 2,6-Di-tert-butyl-4-methylphenol (BHT)

As a reference, the following table provides quantitative solubility data for 2,6-Di-tert-butyl-4-methylphenol (BHT), a compound with a similar hydrophobic structure. These values can offer an approximation of the solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 0.0004[3] |

| Water | 25 | 0.0006[4] |

| Methanol | Not Specified | Soluble[3] |

| Toluene | Not Specified | Soluble[3] |

| Acetone | Not Specified | Soluble[3] |

Disclaimer: The data in Table 2 is for a structurally similar compound and should be used as a general guideline only. For precise measurements, experimental determination of solubility for this compound is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Mobile phase for HPLC (if applicable)

-

Reagent grade water (for standard preparation if necessary)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

This comprehensive guide provides foundational knowledge and practical steps for researchers working with this compound. While precise quantitative solubility data remains to be extensively published, the provided information on its qualitative solubility, a reference to a structural analogue, and a detailed experimental protocol will empower scientists to accurately determine its solubility in their specific applications.

References

In-Depth Technical Guide: Spectral and Physicochemical Properties of 2,6-Di-tert-butyl-4-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS), experimental protocols, and antioxidant activity of 2,6-Di-tert-butyl-4-mercaptophenol (DBMP). This sterically hindered phenol is a subject of interest for its antioxidant properties and its use as a ligand in the synthesis of novel compounds.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | s | 2H | Ar-H |

| 5.11 | s | 1H | O-H |

| 3.42 | s | 1H | S-H |

| 1.43 | s | 18H | C(CH₃)₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C-OH |

| 135.9 | C-C(CH₃)₃ |

| 126.9 | C-SH |

| 123.5 | Ar-C-H |

| 34.3 | C (CH₃)₃ |

| 30.3 | C(C H₃)₃ |

Solvent: CDCl₃

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3624 | O-H stretching (free) |

| 3462 | O-H stretching (H-bonded) |

| 2958 | C-H stretching (aliphatic) |

| 2570 | S-H stretching |

| 1432 | C-C stretching (aromatic) |

| 1234 | C-O stretching |

| 1160 | C-C stretching |

Experimental Protocols

The following protocols are based on the synthesis and characterization of this compound as a ligand for organotin complexes.

Synthesis of this compound

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be definitively identified in the reviewed literature. However, a common synthetic route involves the reduction of the corresponding sulfonyl chloride or a related sulfur-containing derivative.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were typically prepared as KBr pellets or as a thin film.

Mandatory Visualizations

Antioxidant Mechanism of Hindered Phenols

The primary antioxidant activity of this compound, a sterically hindered phenol, involves the donation of its phenolic hydrogen atom to neutralize free radicals. This process is illustrated in the following diagram.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Di-tert-butyl-4-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic compound incorporating a thiol group, suggesting its utility as a potent antioxidant. Such molecules are of significant interest in the pharmaceutical and materials science fields for their ability to mitigate oxidative degradation, thereby enhancing the stability and shelf-life of various products. Understanding the thermal stability and decomposition pathways of this compound is critical for its effective application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, detailed experimental protocols for its analysis, and hypothetical decomposition pathways based on the chemistry of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂OS | [1] |

| Molecular Weight | 238.39 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 302.2 °C at 760 mmHg | [1] |

| Flash Point | 136.6 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Thermal Stability Analysis

The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA and DSC data for this compound are not available, this section outlines the expected results based on the analysis of similar hindered phenolic antioxidants.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hindered phenol like this compound, the TGA curve would indicate the onset temperature of decomposition and the percentage of mass loss at different stages. It is anticipated that the initial decomposition would involve the loss of the tert-butyl groups or the thiol group.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Expected Value Range |

| Onset of Decomposition (T_onset) | 150 - 250 °C |

| Temperature at Max Decomposition Rate (T_peak) | 200 - 300 °C |

| Major Mass Loss Step(s) | A significant mass loss corresponding to the fragmentation of the molecule. |

| Residue at 600 °C | < 10% |

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures, which would indicate decomposition processes.

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Expected Temperature Range (°C) | Enthalpy (ΔH) |

| Melting (Endotherm) | 85 - 95 °C | Varies |

| Decomposition (Exotherm) | 200 - 350 °C | Varies |

Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the S-H or C-S bonds, which are generally weaker than the O-H bond in the phenolic group. The presence of bulky tert-butyl groups sterically hinders the phenolic hydroxyl group, which may influence the decomposition pathway.

Based on studies of related compounds, such as thiophenol and hindered phenols like BHT (2,6-Di-tert-butyl-4-methylphenol), a plausible decomposition pathway can be proposed. The initial steps may involve the formation of a thiyl radical and subsequent reactions leading to the formation of various volatile and semi-volatile organic compounds.

A study on the unimolecular decomposition of thiophenol suggests that a major initial channel is the formation of C₆H₆S, and above 1000 K, direct fission of the S-H bond becomes important[2][3]. For hindered phenols like BHT, thermal decomposition products include isobutene and 2-tert-butyl-4-methylphenol.

Hypothetical Decomposition Products:

-

Isobutene: From the cleavage of the tert-butyl groups.

-

2-tert-butyl-4-mercaptophenol: From the loss of one tert-butyl group.

-

Phenolic compounds without the thiol group: Through desulfurization reactions.

-

Disulfides: From the combination of two thiyl radicals.

-

Sulfur oxides (SOx): If decomposition occurs in the presence of oxygen.

-

Various aromatic and aliphatic hydrocarbons: From further fragmentation of the molecule.

The following diagram illustrates a hypothetical decomposition pathway.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for analyzing the thermal stability of a solid sample using TGA.

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for DSC analysis to determine melting and decomposition temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for identifying the volatile and semi-volatile decomposition products. Pyrolysis-gas chromatography-mass spectrometry is a powerful technique for this purpose[4][5].

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound remains elusive in the reviewed literature, a comprehensive understanding of its likely behavior can be inferred from the analysis of structurally related hindered phenols and sulfur-containing compounds. It is anticipated that the compound exhibits moderate thermal stability, with decomposition initiating at temperatures above 150 °C. The decomposition is expected to proceed via free-radical mechanisms, leading to the formation of smaller molecules such as isobutene and various phenolic and sulfur-containing derivatives.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own thermal analysis of this and similar compounds. The application of techniques such as TGA, DSC, and Py-GC-MS will be instrumental in elucidating the precise thermal properties and decomposition pathways, thereby enabling the informed and safe application of this compound in various industrial and pharmaceutical contexts. Further empirical studies are essential to validate the hypothetical pathways and quantitative data presented herein.

References

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC (2006) | Paria Mousavi | 50 Citations [scispace.com]

- 4. The Importance of Oil Oxidation Stability [machinerylubrication.com]

- 5. researchgate.net [researchgate.net]

The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of Hindered Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenolic antioxidants represent a cornerstone in the stabilization of organic materials, from plastics and elastomers to pharmaceuticals and food products. Their ability to scavenge free radicals has made them indispensable in preventing oxidative degradation. This technical guide delves into the historical discovery and development of this critical class of compounds. It provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their evaluation, and a comparative analysis of the quantitative performance of key hindered phenolic antioxidants. Furthermore, this guide explores the interaction of these molecules with cellular signaling pathways, offering valuable insights for drug development professionals.

A Historical Perspective: The Unfolding of an Antioxidant Revolution

The understanding of oxidative degradation predates the discovery of synthetic antioxidants. In the 19th century, it was observed that the aging of rubber was linked to its reaction with atmospheric oxygen.[1] Early attempts to counteract this involved the use of naturally occurring phenols and cresols in the 1870s.[1]

The era of synthetic antioxidants began in earnest in the 20th century. A significant milestone was the discovery of Vitamin E in 1922, a natural hindered phenolic antioxidant.[1] This discovery laid the groundwork for understanding the role of molecular structure in antioxidant activity.

The first major synthetic hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT) , was patented in 1947.[2][3] Its industrial production, involving the reaction of p-cresol with isobutylene catalyzed by sulfuric acid, marked a turning point in the ability to protect materials from oxidation.[4]

The 1960s saw a surge in the development of more sophisticated hindered phenolic antioxidants with improved performance characteristics such as lower volatility and better compatibility with various polymers. This period saw the introduction of now-ubiquitous antioxidants like Irganox 1010 (invented in 1964) and Irganox 1076 .[1] These larger, more complex molecules offered enhanced long-term stability, expanding the range of applications for stabilized polymers.

Timeline of Key Discoveries:

| Year | Discovery/Event | Significance |

| 1870s | Use of phenol and cresol as rubber antioxidants.[1] | Early attempts at mitigating oxidation in polymers. |

| 1922 | Discovery of Vitamin E.[1] | Identification of a natural hindered phenolic antioxidant, elucidating structure-activity relationships. |

| 1937 | Appearance of Butylated Hydroxytoluene (BHT).[1] | The first widely used synthetic hindered phenolic antioxidant. |

| 1947 | Patent for the industrial synthesis of BHT.[2][3] | Enabled large-scale production and widespread application of hindered phenolic antioxidants. |

| 1960s | Development of high molecular weight hindered phenols. | Introduction of antioxidants with lower volatility and improved long-term stability. |

| 1964 | Invention of Irganox 1010.[1] | A highly effective and widely used polymeric antioxidant. |

The Core Mechanism: Quenching the Fire of Oxidation

Hindered phenolic antioxidants function as "primary" antioxidants, meaning they directly intercept and neutralize free radicals, thereby terminating the auto-oxidation chain reaction.[5] This process is primarily governed by the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.[5]

The key to their effectiveness lies in the "hindered" nature of the phenol. Bulky alkyl groups, typically tert-butyl groups, are positioned ortho to the hydroxyl group.[6] This steric hindrance serves two critical purposes:

-

Stabilization of the Phenoxyl Radical: After donating a hydrogen atom, the hindered phenolic antioxidant is converted into a phenoxyl radical. The bulky ortho substituents sterically shield the radical, preventing it from initiating new oxidation chains. This radical is further stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

-

Enhanced Reactivity of the O-H Bond: The electron-donating nature of the alkyl groups increases the electron density on the hydroxyl group, weakening the O-H bond and facilitating the donation of the hydrogen atom to a free radical.

The overall mechanism can be summarized in the following reactions:

-

Initiation: R-H → R• (Formation of a free radical)

-

Propagation: R• + O₂ → ROO• (Peroxy radical formation)

-

Propagation: ROO• + R-H → ROOH + R• (Formation of a hydroperoxide and another free radical)

-

Termination by Hindered Phenol (ArOH):

-

ROO• + ArOH → ROOH + ArO•

-

R• + ArOH → RH + ArO•

-

The resulting phenoxyl radical (ArO•) is relatively stable and can further react with another free radical to form non-radical products.

Figure 1: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Quantitative Assessment of Antioxidant Efficacy

The performance of hindered phenolic antioxidants can be quantified through various experimental methods. Key parameters include the half-maximal inhibitory concentration (IC50) in radical scavenging assays and the bond dissociation enthalpy (BDE) of the phenolic O-H bond.

| Antioxidant | DPPH IC50 (µM) | O-H Bond Dissociation Enthalpy (kcal/mol) | Key Features |

| Butylated Hydroxytoluene (BHT) | ~20-50[7][8] | 81.2[7] | Low molecular weight, volatile, widely used in food and cosmetics. |

| Irganox 1076 | Not widely reported in µM | ~80-82 | High molecular weight, low volatility, excellent for polyolefins. |

| Irganox 1010 | Not widely reported in µM | ~80-82 (per phenolic group) | Very high molecular weight, tetra-functional, excellent long-term stability. |

| α-Tocopherol (Vitamin E) | ~40-60 | 77.5[9] | Natural antioxidant, biologically significant. |

| Trolox | ~30-50 | ~78-80 | Water-soluble analog of Vitamin E, used as a standard in antioxidant assays. |

Note: IC50 values can vary depending on the specific experimental conditions.

Key Experimental Protocols

Synthesis of Hindered Phenolic Antioxidants

4.1.1. Laboratory Synthesis of Butylated Hydroxytoluene (BHT)

This procedure outlines the alkylation of p-cresol with isobutylene.

-

Materials: p-cresol, isobutylene, concentrated sulfuric acid, solvent (e.g., hexane).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve p-cresol in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid as a catalyst while maintaining the low temperature.

-

Bubble isobutylene gas through the reaction mixture with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the reaction is complete (monitored by techniques like TLC or GC), neutralize the catalyst with a base (e.g., sodium carbonate solution).

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude BHT can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield white crystals.[4][10]

-

Figure 2: Generalized workflow for the laboratory synthesis of BHT.

4.1.2. Synthesis of Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

This synthesis typically involves a transesterification reaction.

-

Materials: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, octadecanol (stearyl alcohol), catalyst (e.g., a solid base catalyst or a tin-based catalyst), solvent (optional).

-

Procedure:

-

Combine methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, octadecanol, and the catalyst in a reaction vessel equipped with a stirrer, thermometer, and a distillation setup.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen).

-

The reaction proceeds by removing the methanol byproduct via distillation, driving the equilibrium towards the product.

-

The reaction progress is monitored by measuring the amount of methanol collected or by analytical techniques like HPLC.

-

Once the reaction is complete, the catalyst is removed (e.g., by filtration if it's a solid catalyst).

-

The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final white solid product.[11][12]

-

Evaluation of Antioxidant Activity

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and rapid spectrophotometric method to assess antioxidant activity.

-

Principle: The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the antioxidant compound to be tested.

-

In a microplate or cuvette, add a fixed volume of the DPPH solution to each dilution of the antioxidant.

-

Include a control containing only the DPPH solution and the solvent.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration of the antioxidant.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the antioxidant concentration.[7]

-

4.2.2. Oxidation Induction Time (OIT)

This method is widely used to assess the thermal-oxidative stability of polymers containing antioxidants.

-

Principle: OIT is the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere. It is measured using a Differential Scanning Calorimeter (DSC).

-

Procedure:

-

A small sample of the polymer containing the antioxidant is placed in an open DSC pan.

-

The sample is heated to a specified isothermal temperature under an inert atmosphere (e.g., nitrogen).

-

Once the temperature has stabilized, the atmosphere is switched to oxygen.

-

The DSC monitors the heat flow from the sample. The onset of oxidation is indicated by a sharp exothermic peak.

-

The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation. A longer OIT indicates greater stability.[12]

-

Figure 3: Experimental workflow for Oxidation Induction Time (OIT) measurement.

Interaction with Cellular Signaling Pathways

For drug development professionals, understanding how hindered phenolic antioxidants interact with biological systems is crucial. Beyond their direct radical scavenging activity, phenolic compounds can modulate various cellular signaling pathways, many of which are implicated in inflammatory diseases, cancer, and neurodegenerative disorders.

Key signaling pathways influenced by phenolic compounds include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Phenolic antioxidants can modulate these pathways, influencing cell fate.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some phenolic compounds can influence PI3K/Akt signaling, which has implications for cancer therapy.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response in cells. Some phenolic compounds can activate Nrf2, leading to the upregulation of a battery of antioxidant and detoxification enzymes.

Figure 4: Major cellular signaling pathways modulated by hindered phenolic antioxidants.

Conclusion

The discovery and development of hindered phenolic antioxidants have been instrumental in advancing material science and have significant implications for human health. From the early use of simple phenols to the sophisticated, high-molecular-weight stabilizers of today, the journey of these compounds has been one of continuous innovation. A thorough understanding of their history, mechanism of action, and methods of evaluation is essential for researchers and scientists in various fields. For those in drug development, the ability of these compounds to modulate key cellular signaling pathways opens up new avenues for therapeutic intervention in a range of diseases. The foundational principles of steric hindrance and hydrogen atom donation continue to guide the design of new and more effective antioxidant molecules.

References

- 1. WO1988005773A1 - Process for preparing tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl)methane - Google Patents [patents.google.com]

- 2. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. EP0210131A2 - Solvent-free crystallization of pentaerythritol tetrakis-[-3-(3,5-di-tert. butyl-4-hydroxyphenyl)-propionate] and its lambda crystalline form - Google Patents [patents.google.com]

- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Di-Tert-Butyl-4-Methylphenol, Synthesis Grade x 250 g - Ocon Chemicals [oconchemicals.ie]

- 10. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]

- 11. Synthesis method of antioxidant 1076 using solid base catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 12. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

Toxicological Profile of 2,6-Di-tert-butyl-4-mercaptophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 2,6-Di-tert-butyl-4-mercaptophenol. This guide provides a comprehensive overview based on available information for the compound and its close structural analogs, primarily 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol. The toxicological properties of these analogs can be informative for assessing the potential hazards of this compound, but direct testing is necessary for a definitive profile.

Executive Summary

This compound is a sterically hindered phenol containing a mercapto (-SH) group. While it is utilized for its antioxidant properties, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data on this compound and its structural analogs to provide an in-depth understanding of its potential toxicological effects. The primary hazards associated with structurally similar phenols include acute oral toxicity, skin and eye irritation, and potential for developmental and reproductive toxicity. Mechanistic studies on analogous compounds suggest that toxicity may be mediated through oxidative stress, mitochondrial dysfunction, and disruption of key signaling pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 950-59-4 |

| Molecular Formula | C₁₄H₂₂OS |

| Molecular Weight | 238.39 g/mol |

| Appearance | Solid |

| SMILES | CC(C)(C)c1cc(c(O)c(c1)C(C)(C)C)S |

| InChI Key | NFVMNXZFSKGLDR-UHFFFAOYSA-N |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its close structural analogs.

Acute Toxicity

| Substance | Test | Species | Route | Value | Reference |

| This compound | Hazard Classification | - | Oral | Acute Tox. 4 | [1] |

| 2,4-Di-tert-butylphenol | LD50 | Rat (male and female) | Oral | > 2,000 mg/kg | [2] |